Molindone

Beschreibung

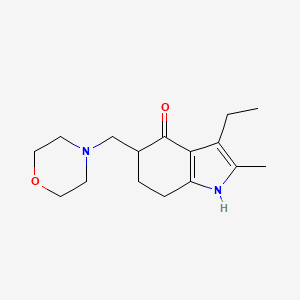

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydroindol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18/h12,17H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPWJLBORRMFGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15622-65-8 (mono-hydrochloride) | |

| Record name | Molindone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007416344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023332 | |

| Record name | Molindone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Molindone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

WHITE CRYSTALLINE POWDER; FREELY SOL IN WATER & ALCOHOL /HYDROCHLORIDE/, 4.74e-01 g/L | |

| Record name | MOLINDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Molindone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS | |

CAS No. |

7416-34-4 | |

| Record name | (±)-Molindone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7416-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molindone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007416344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molindone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01618 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Molindone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molindone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOLINDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT3Y3QMF8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MOLINDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Molindone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180-181 °C, 180.5 °C | |

| Record name | Molindone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01618 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MOLINDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Molindone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Molindone's Mechanism of Action in Schizophrenia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Molindone, a dihydroindolone derivative antipsychotic, exerts its therapeutic effects in schizophrenia primarily through potent antagonism of dopamine (B1211576) D2 receptors. This action is central to mitigating the positive symptoms of the disorder. While historically classified as a typical antipsychotic, this compound exhibits a nuanced pharmacological profile that includes moderate affinity for the serotonin (B10506) 5-HT2B receptor and a unique, dose-dependent irreversible inhibition of monoamine oxidase type A (MAO-A) by one of its metabolites. This multifaceted mechanism contributes to its distinct clinical characteristics, including a lower propensity for weight gain compared to other antipsychotic agents. This guide provides a comprehensive technical overview of this compound's receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate its mechanism of action.

Receptor Binding Affinity

This compound's interaction with various neurotransmitter receptors has been quantified through in vitro radioligand binding assays. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Quantitative Data: Receptor Binding Affinities of this compound

The following table summarizes the Ki values for this compound at various human receptors, primarily sourced from the NIMH Psychoactive Drug Screening Program (PDSP) database.

| Receptor | Mean Ki (nM) | Radioligand | Source Tissue/Cell Line |

| Dopamine Receptors | |||

| D2 | 2.5 | [3H]Spiperone | CHO cells |

| D3 | 11.2 | [3H]Spiperone | CHO cells |

| D4 | 9.8 | [3H]Spiperone | CHO cells |

| D1 | 1,200 | [3H]SCH23390 | CHO cells |

| D5 | Not Available | - | - |

| Serotonin Receptors | |||

| 5-HT2B | 80.8 | [3H]LSD | CHO-K1 cells |

| 5-HT2A | 14,000 (IC50) | Not Specified | CHO cells |

| 5-HT1A | >10,000 | [3H]8-OH-DPAT | CHO cells |

| 5-HT2C | >10,000 | [3H]Mesulergine | CHO cells |

| Adrenergic Receptors | |||

| α2A | 2,300 | [3H]Rauwolscine | HEK-293 cells |

| α1A | >10,000 | [3H]Prazosin | HEK-293 cells |

| Histamine Receptors | |||

| H1 | >10,000 | [3H]Pyrilamine | CHO cells |

| Muscarinic Receptors | |||

| M1 | >10,000 | [3H]Pirenzepine | CHO cells |

Note: Some values are presented as IC50, which is the concentration of a drug that inhibits a specific biological or biochemical function by 50%. While related to Ki, it is not identical.

Core Signaling Pathways

This compound's antipsychotic action is initiated by its binding to and antagonism of key G-protein coupled receptors (GPCRs), primarily the dopamine D2 receptor.

Dopamine D2 Receptor Antagonism

The prevailing hypothesis for the antipsychotic efficacy of drugs like this compound is the blockade of D2 receptors in the mesolimbic pathway of the brain.[1][2] This is thought to normalize the hyperactivity of dopaminergic neurotransmission associated with the positive symptoms of schizophrenia.[1] D2 receptors are coupled to Gαi/o proteins.[3] Antagonism by this compound blocks the downstream signaling cascade that is normally initiated by dopamine.

Serotonin 5-HT2B Receptor Antagonism

This compound also demonstrates antagonistic activity at 5-HT2B receptors.[4] The 5-HT2B receptor is coupled to Gαq proteins, and its activation leads to the stimulation of phospholipase C (PLC). The clinical significance of 5-HT2B antagonism in the context of schizophrenia is still under investigation, but it may contribute to this compound's unique side effect profile.

Monoamine Oxidase-A (MAO-A) Inhibition

A distinctive feature of this compound is the irreversible inhibition of MAO-A by one of its metabolites.[5] This effect is dose-dependent and may contribute to the antidepressant-like effects observed in preclinical studies.[5] MAO-A is a key enzyme in the degradation of monoamine neurotransmitters, including serotonin and norepinephrine.

Key Experimental Protocols

The following sections outline the generalized methodologies for the key experiments used to characterize this compound's mechanism of action.

Radioligand Binding Assays

These assays are used to determine the affinity of a drug for a specific receptor.

Objective: To determine the Ki of this compound for various neurotransmitter receptors.

General Protocol:

-

Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., CHO cells transfected with the human D2 receptor) or from specific brain regions are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]Spiperone for D2 receptors) and varying concentrations of the unlabeled competitor drug (this compound).

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.

Objective: To measure the effect of this compound administration on dopamine and serotonin levels in brain regions such as the striatum and prefrontal cortex.

General Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest in an anesthetized animal.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the dialysis membrane into the aCSF, which is then collected in timed fractions.

-

Analysis: The concentration of neurotransmitters in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

In Vivo Single-Unit Electrophysiology

This technique is used to record the electrical activity (action potentials) of individual neurons in vivo.

Objective: To determine the effect of this compound on the firing rate and pattern of dopamine neurons in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc).

General Protocol:

-

Electrode Implantation: A microelectrode is stereotaxically lowered into the VTA or SNc of an anesthetized animal.

-

Neuron Identification: Dopaminergic neurons are identified based on their characteristic slow, irregular firing pattern and long-duration action potentials.

-

Baseline Recording: The spontaneous firing rate of the neuron is recorded.

-

Drug Administration: this compound is administered intravenously, and changes in the neuron's firing rate and pattern are recorded.

-

Data Analysis: The firing rate (spikes per second) is analyzed before and after drug administration.

Conclusion

This compound's primary mechanism of action in schizophrenia is the potent antagonism of dopamine D2 receptors, which is consistent with the dopamine hypothesis of the disorder. Its additional interactions with 5-HT2B receptors and the unique MAO-A inhibitory property of its metabolite likely contribute to its distinct clinical profile, including its favorable metabolic properties. The experimental methodologies detailed in this guide have been instrumental in delineating this complex pharmacological profile, providing a solid foundation for further research and the development of novel antipsychotic agents.

References

- 1. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of dopamine D2 receptor coupling to G proteins in postmortem brain of subjects with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of this compound on central dopaminergic neuronal activity and metabolism: similarity to other neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]

Molindone's Interaction with the Dopamine D2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the binding affinity of molindone for the dopamine (B1211576) D2 receptor (D2R), a key interaction in its mechanism of action for the treatment of schizophrenia. This document outlines quantitative binding data, detailed experimental methodologies for determining receptor affinity, and the core signaling pathways associated with D2 receptor antagonism.

Executive Summary

This compound is an antipsychotic agent whose therapeutic effects are primarily attributed to its antagonism of the dopamine D2 receptor.[1] Understanding the precise binding affinity and functional consequences of this interaction is critical for drug development and neuroscience research. This guide synthesizes available data on this compound's D2R binding constants (IC₅₀), details the laboratory protocols used to obtain these measurements, and visually represents the associated cellular signaling cascades and experimental workflows. The data collectively characterize this compound as a potent antagonist of both D2S and D2L receptor isoforms.

Quantitative Binding Affinity Data

The affinity of this compound for the dopamine D2 receptor has been quantified using various in vitro assay systems. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's functional strength as an antagonist. The available data for this compound are summarized below.

| Parameter | Receptor Isoform | Value (nM) | Assay Type | Cell Line | Reference |

| IC₅₀ | Dopamine D2S | 84.4 | [³⁵S]GTPγS Binding Assay | Recombinant Cells | [2] |

| IC₅₀ | Dopamine D2L | 110 | [³⁵S]GTPγS Binding Assay | Recombinant Cells | [2] |

| IC₅₀ | Dopamine D2S | 140 | Impedance-Based Cellular Assay | Human Recombinant HEK-293 | [3] |

| IC₅₀ | Dopamine D2 | 84–140 | Not Specified | Not Specified | [4] |

Note: The inhibition constant (Kᵢ) can be derived from the IC₅₀ value using the Cheng-Prusoff equation, Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Experimental Methodologies

The quantitative data presented are primarily derived from competitive radioligand binding assays and functional assays such as the [³⁵S]GTPγS binding assay. These methods are fundamental to characterizing the interaction between a ligand like this compound and its receptor target.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Kᵢ or Kₑ) of a test compound by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

Detailed Protocol: Competitive Inhibition Assay with [³H]-Spiperone

This protocol is a representative example for determining the binding affinity of a compound at the D2 receptor expressed in a heterologous system like Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells.

-

Membrane Preparation:

-

Culture HEK-293 cells stably transfected with the human dopamine D2 receptor.

-

Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

-

Resuspend the final pellet in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin) and determine the total protein concentration (e.g., via BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand [³H]-spiperone (typically at or near its Kₑ), and varying concentrations of the unlabeled test compound (this compound).

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known D2 antagonist (e.g., 10 µM spiperone (B1681076) or haloperidol) to saturate all specific binding sites.

-

Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 30°C) to reach binding equilibrium.

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Add scintillation cocktail to the dried filters and quantify the amount of radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

Plot the specific binding as a percentage of the control (no competitor) against the log concentration of this compound to generate a competition curve.

-

Fit the curve using non-linear regression to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a D2R antagonist to inhibit agonist-induced G-protein activation. Since the D2R is a Gᵢ/ₒ-coupled receptor, agonist binding facilitates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

Detailed Protocol: Antagonist Inhibition of Dopamine-Stimulated [³⁵S]GTPγS Binding

-

Assay Preparation:

-

Prepare cell membranes expressing D2 receptors as described in the radioligand binding protocol.

-

Pre-incubate the membranes with the test compound (this compound) at various concentrations in an assay buffer containing GDP (e.g., 3-10 µM) to ensure G-proteins are in their inactive state.

-

-

G-Protein Activation and Inhibition:

-

Initiate the reaction by adding a fixed, sub-maximal concentration of a D2R agonist (e.g., dopamine) and [³⁵S]GTPγS.

-

The agonist will stimulate [³⁵S]GTPγS binding, while the co-incubated antagonist (this compound) will inhibit this stimulation in a concentration-dependent manner.

-

Incubate the reaction mixture at 30°C for a set time (e.g., 30-60 minutes).

-

-

Termination and Measurement:

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS using rapid filtration, similar to the radioligand binding assay.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of this compound.

-

Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding experiment designed to determine the binding affinity of a compound like this compound.

Dopamine D2 Receptor Signaling Pathways

This compound acts as an antagonist, blocking the downstream signaling cascades normally initiated by dopamine binding to the D2 receptor. D2R signaling is complex, involving both canonical G-protein-dependent pathways and non-canonical β-arrestin-dependent pathways.

The primary and best-characterized pathway involves coupling to inhibitory G-proteins (Gαᵢ/ₒ). Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of Protein Kinase A (PKA) and modulates the function of various ion channels. In addition to G-protein signaling, D2R can also engage β-arrestin-dependent pathways, which can lead to receptor desensitization, internalization, and scaffolding of distinct signaling complexes, such as those involved in the Akt/GSK3β pathway.

The diagram below outlines these key signaling events that are blocked by this compound.

References

The Pharmacokinetic Profile of Molindone in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molindone is a dihydroindolone derivative antipsychotic agent, structurally distinct from phenothiazines and butyrophenones, that has been used in the management of schizophrenia.[1][2] Its primary mechanism of action is believed to be the blockade of dopamine (B1211576) D2 receptors in the brain.[1][3] Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of this compound in preclinical species is crucial for the interpretation of toxicology data, the design of clinical studies, and the overall assessment of its therapeutic potential. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for this compound, details established experimental methodologies, and visualizes key pathways and workflows to support further research and development.

Pharmacokinetic Profile

Absorption

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract.[1][2] Human studies confirm this rapid absorption, with peak blood levels of the unmetabolized drug reached at approximately 1.5 hours.[2] Although specific oral bioavailability data in preclinical models are not published, the rapid absorption in humans suggests efficient uptake from the gut.

Distribution

Information regarding the volume of distribution and plasma protein binding of this compound in preclinical models is not available in the cited literature. As a centrally acting agent, this compound effectively crosses the blood-brain barrier to exert its effects on dopamine receptors. Studies in mice and rats have investigated the brain concentrations of this compound and its effects on neurotransmitter levels.[4][5]

Metabolism

This compound undergoes extensive hepatic metabolism, with as many as 36 metabolites recognized in humans.[1][2] Less than 2-3% of the parent drug is excreted unchanged in the urine and feces.[1][2] The liver is the primary site of metabolism, involving sulfoxidation and oxidation pathways.[3] While in vitro studies using human liver microsomes have been conducted to identify metabolites, detailed in vivo metabolic profiles in preclinical species are not well-documented in the available literature. Some studies suggest that a metabolite of this compound may be responsible for the observed irreversible inhibition of monoamine oxidase type A at higher doses.[6]

Excretion

The primary route of elimination for this compound and its numerous metabolites is through renal and fecal excretion.[1][2]

Quantitative Pharmacokinetic Data

A significant gap exists in the publicly available literature regarding specific quantitative pharmacokinetic parameters for this compound in preclinical species such as rats, dogs, and monkeys. The following table is intended to be populated as data becomes available through further research.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Bioavailability (%) | Reference |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·hr/mL) | Half-life (hr) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Reference |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following sections detail generalized experimental protocols for key preclinical pharmacokinetic studies based on standard practices in the field and specifics gleaned from related literature.

Animal Models

Studies investigating the pharmacokinetics of antipsychotic drugs typically utilize rodent (e.g., Sprague-Dawley or Wistar rats) and non-rodent (e.g., Beagle dogs, Cynomolgus monkeys) species.[7][8] Toxicity studies of this compound have been conducted in both juvenile and adult rats.[7]

Drug Administration and Dosing

For oral pharmacokinetic studies, this compound hydrochloride is typically dissolved in a suitable vehicle (e.g., water, saline, or a suspension) and administered via oral gavage.[7] Dosing levels in rat toxicity studies have ranged from 5 to 75 mg/kg/day.[7] For intravenous studies, the drug would be administered as a bolus or infusion into a suitable vein (e.g., tail vein in rats).

Sample Collection

Blood samples are collected at predetermined time points post-dose. In rodents, this may involve sparse sampling from a larger group of animals or serial sampling from a smaller group with cannulated vessels. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to obtain plasma, which is then stored frozen until analysis.

Bioanalytical Method

The quantification of this compound in plasma samples is typically achieved using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This technique offers high sensitivity and selectivity. The general steps of the bioanalytical method are as follows:

-

Sample Preparation: Protein precipitation or liquid-liquid extraction is used to isolate the drug from plasma proteins.

-

Chromatographic Separation: The extracted sample is injected onto an HPLC system with a suitable column (e.g., C18) to separate this compound from other plasma components.

-

Mass Spectrometric Detection: The analyte is detected using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for enhanced specificity and sensitivity.

-

Quantification: The concentration of this compound is determined by comparing its response to that of a known concentration of an internal standard.

Visualizations

Signaling Pathway

Caption: this compound's primary mechanism of action: Dopamine D2 receptor antagonism.

Experimental Workflow

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

ADME Process Overview

Caption: Overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound.

Conclusion

The preclinical pharmacokinetic profile of this compound is not extensively detailed in publicly accessible literature, presenting a notable knowledge gap. While qualitative data indicates rapid oral absorption and significant hepatic metabolism, precise quantitative parameters in common preclinical species are needed for a more complete understanding of its disposition. The experimental protocols and visualizations provided in this guide offer a framework for conducting and interpreting future preclinical pharmacokinetic studies of this compound. Further research to generate robust quantitative ADME data in relevant animal models is essential to fully characterize this antipsychotic agent and support any future development efforts.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Effects of this compound and fluphenazine on the brain concentration of some phenolic and catecholic amines in the mouse and the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of this compound and fluphenazine on the brain concentration of some phenolic and catecholic amines in the mouse and the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential dose- and time-dependent effects of this compound on dopamine neurons of rat brain: mediation by irreversible inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicity assessment of this compound hydrochloride, a dopamine D2/D5 receptor antagonist in juvenile and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Molindone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of molindone hydrochloride, focusing on its solubility and stability. The information herein is intended to support research, development, and formulation activities involving this antipsychotic agent.

Introduction to this compound Hydrochloride

This compound is a dihydroindolone derivative that is not structurally related to other major antipsychotic drug classes like phenothiazines or butyrophenones.[1] As an antipsychotic, it is used in the management of schizophrenia.[1] The hydrochloride salt of this compound is a white to off-white or pale-pink crystalline powder.[2]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. The solubility of this compound hydrochloride has been described both qualitatively and quantitatively, though some discrepancies exist in the available data.

Aqueous and Organic Solvent Solubility

This compound hydrochloride is generally described as being freely soluble in water and alcohol.[2][3] The United States Pharmacopeia (USP) defines "freely soluble" as requiring 1 to 10 parts of solvent for 1 part of solute, which suggests a solubility of 100-1000 mg/mL. However, quantitative data from various sources present a conflicting picture. A calculated water solubility of 0.474 mg/mL has been reported, which contrasts with the qualitative description.[4] Another source indicates a solubility of 100 mg/mL in water is achievable with the aid of ultrasonication.[5] Further experimental validation is required to resolve this discrepancy.

The solubility in various organic solvents has also been reported. The data is summarized in the table below.

| Solvent | Solubility | Conditions | Source(s) |

| Water | Freely Soluble | - | [2][3] |

| Water | 0.474 mg/mL | Calculated (ALOGPS) | [4] |

| Water | 100 mg/mL | Requires ultrasonication | [5] |

| Alcohol | Freely Soluble | - | [2][3] |

| DMSO | 17.5 mg/mL | Requires ultrasonication and warming | [5] |

| PBS (pH 7.2) | 10 mg/mL | - | [6] |

| DMF | 2 mg/mL | - | [6] |

| Ethanol | 2 mg/mL | - | [6] |

| Methanol | 1 mg/mL (as free base) | - | [3] |

Table 1: Solubility of this compound Hydrochloride in Various Solvents

pH-Dependent Solubility

Stability Profile

Understanding the stability of this compound hydrochloride under various stress conditions is crucial for ensuring the safety, efficacy, and shelf-life of the drug product. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are performed to evaluate the stability of a drug substance under more severe conditions than accelerated stability testing.[7][8] These studies typically involve exposure to acid, base, oxidation, heat, and light.

While a specific, detailed forced degradation study on this compound hydrochloride with quantitative outcomes is not publicly available, one study did subject the drug to stress conditions and reported a mass balance close to 99.3%, with a test solution remaining stable in the diluent for 48 hours.[9] This suggests a relatively stable molecule.

The following table outlines the typical conditions for forced degradation studies that would be applicable to this compound hydrochloride.

| Stress Condition | Reagent/Condition | Typical Duration |

| Acid Hydrolysis | 0.1 M to 1 M HCl | Heat (e.g., 60-80°C) for several hours to days |

| Base Hydrolysis | 0.1 M to 1 M NaOH | Heat (e.g., 60-80°C) for several hours to days |

| Oxidation | 3% to 30% H₂O₂ | Room temperature or elevated temperature for several hours |

| Thermal Degradation | Dry heat (e.g., 80-105°C) | Several days |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | As per ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter) |

Table 2: Recommended Conditions for Forced Degradation Studies of this compound Hydrochloride

Potential Degradation Pathways

The identification of degradation products is a critical outcome of forced degradation studies. While specific degradation products for this compound hydrochloride have not been extensively reported, potential pathways could involve hydrolysis of the amide bond within the dihydroindolone ring system or oxidation of the molecule. A comprehensive analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) would be required to identify and characterize any significant degradants.[1][10][11]

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of solubility and stability.

Solubility Determination: Shake-Flask Method

The equilibrium solubility of a compound is typically determined using the shake-flask method, which is considered the gold standard.[12]

Protocol:

-

Preparation: An excess amount of this compound hydrochloride is added to a known volume of the solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration (using a filter that does not adsorb the drug).

-

Quantification: The concentration of this compound hydrochloride in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

Stability-Indicating Method Development and Forced Degradation

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. HPLC is the most common technique for this purpose.[14][15]

Protocol for Forced Degradation and Method Development:

-

Stress Sample Generation: Prepare solutions of this compound hydrochloride and subject them to the forced degradation conditions outlined in Table 2. The extent of degradation should ideally be between 5-20%.

-

Method Development: Develop a reverse-phase HPLC method capable of separating the main peak of this compound hydrochloride from all degradation product peaks. This typically involves optimizing the column, mobile phase composition (including pH and organic modifier), gradient, flow rate, and detector wavelength. A photodiode array (PDA) detector is often used to assess peak purity.

-

Method Validation: Validate the developed method according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. Specificity is demonstrated by the ability of the method to resolve the drug from its degradation products.

Signaling Pathway and Mechanism of Action

This compound's antipsychotic effects are primarily attributed to its antagonism of dopamine (B1211576) D2 receptors in the brain's mesolimbic pathway.[15] By blocking these receptors, it reduces the excessive dopaminergic activity associated with the positive symptoms of schizophrenia. Additionally, this compound has been shown to have an antagonistic effect on serotonin (B10506) 5-HT2B receptors, which may also contribute to its therapeutic profile.

Caption: this compound HCl's mechanism of action as a D2 receptor antagonist.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound hydrochloride. While it is qualitatively described as a soluble and relatively stable compound, there is a notable lack of comprehensive, quantitative experimental data in the public domain, particularly concerning its pH-dependent solubility and a detailed forced degradation profile. Further experimental work is necessary to resolve existing discrepancies in solubility data and to fully characterize its degradation pathways. The provided experimental protocols and background information serve as a valuable resource for researchers and professionals in the field of pharmaceutical development.

References

- 1. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. scispace.com [scispace.com]

- 6. pharmoutsourcing.com [pharmoutsourcing.com]

- 7. moglen.law.columbia.edu [moglen.law.columbia.edu]

- 8. researchgate.net [researchgate.net]

- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajper.com [ajper.com]

- 13. validated specific stability-indicating: Topics by Science.gov [science.gov]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Molindone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Molindone, an antipsychotic medication used in the management of schizophrenia. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Properties of this compound

This compound is a dihydroindolone derivative with a unique chemical structure that distinguishes it from other classes of antipsychotics like phenothiazines and butyrophenones.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3-Ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydro-4H-indol-4-one | [2] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [2] |

| Molar Mass | 276.38 g/mol | [2] |

| Melting Point | 180-181 °C | [3][4] |

| pKa (Strongest Basic) | 6.65 (Predicted) | [5] |

| Water Solubility | 19 mg/mL | [3] |

| Solubility in Organic Solvents | DMF: 2 mg/mL, DMSO: 2 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 10 mg/mL | [6] |

| Appearance | Off-white solid | [3] |

Synthesis of this compound

The primary method for the synthesis of this compound is the Mannich reaction.[7] This three-component condensation reaction involves an aminoalkylation of an acidic proton located on the indole (B1671886) ring of a key intermediate.

Synthesis Workflow

The overall synthetic workflow for this compound can be visualized as a three-step process starting from the formation of an indole intermediate, followed by the crucial Mannich reaction, and concluding with the isolation and purification of the final product.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound hydrochloride, based on procedures outlined in the patent literature.[7][8]

Step 1: Synthesis of 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole

This intermediate is synthesized through a multi-step process involving the reaction of 2,3-pentanedione with hydroxylamine hydrochloride to form an oxime, which is then reacted with 1,3-cyclohexanedione.

Step 2: Synthesis of this compound via Mannich Reaction

-

Reactants:

-

2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole

-

Morpholine hydrochloride

-

Paraformaldehyde

-

-

Solvent:

-

An alcohol solvent such as methanol (B129727) or ethanol.[8]

-

-

Catalyst:

-

A mineral acid, such as hydrochloric acid, is used to catalyze the reaction.[8]

-

-

Procedure:

-

To a reaction vessel, add the 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole, morpholine hydrochloride, and paraformaldehyde in an appropriate molar ratio (e.g., 1:1.35:1.5).[8]

-

Add the alcohol solvent and adjust the pH to be acidic with the mineral acid.

-

Heat the reaction mixture to a temperature between 50-55°C and stir for several hours.[8]

-

After the initial reaction period, increase the temperature to reflux and continue the reaction until completion, monitoring the progress by a suitable analytical method like HPLC.[8]

-

Upon completion, the reaction mixture contains this compound hydrochloride.

-

Step 3: Isolation and Purification of this compound

-

Cool the reaction mixture and separate any unreacted starting material.

-

Basify the mother liquor to precipitate the crude this compound free base.

-

The crude product can be further purified by recrystallization from a suitable solvent to yield high-purity this compound.

Mechanism of Action and Metabolic Pathway

This compound's antipsychotic effects are primarily attributed to its antagonism of dopamine (B1211576) D2 receptors in the brain.[9] It also exhibits some interaction with serotonin (B10506) receptors, which may contribute to its overall pharmacological profile.

Signaling Pathway

The primary mechanism of action involves the blockade of postsynaptic D2 dopamine receptors in the mesolimbic pathway of the brain. This action reduces the excessive dopaminergic activity associated with the positive symptoms of schizophrenia.

Metabolic Pathway

This compound undergoes extensive metabolism in the liver, with as many as 36 different metabolites being identified.[10] Less than 3% of the drug is excreted unchanged in the urine and feces.[10] The extensive hepatic metabolism is a key pharmacokinetic feature of this compound.

References

- 1. This compound | C16H24N2O2 | CID 23897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound [drugfuture.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. caymanchem.com [caymanchem.com]

- 7. US9802893B2 - Methods of producing this compound and its salts - Google Patents [patents.google.com]

- 8. CN107011237B - Improved synthesis method of this compound - Google Patents [patents.google.com]

- 9. thecarlatreport.com [thecarlatreport.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

The Discovery and Development of Molindone: A Technical Guide

Molindone, a dihydroindolone derivative, represents a unique chapter in the history of antipsychotic drug development. Structurally distinct from the more common phenothiazines and butyrophenones, its journey from synthesis to clinical application provides valuable insights for researchers, scientists, and drug development professionals. This in-depth guide explores the core aspects of this compound's discovery, its mechanism of action, and the preclinical and clinical studies that have defined its therapeutic profile.

Discovery and Synthesis

This compound was first synthesized by Endo Pharmaceuticals and was approved by the U.S. Food and Drug Administration (FDA) in 1974 for the treatment of schizophrenia. The synthesis of this compound has been described in several patents, with various modifications aimed at improving purity and yield.

Chemical Synthesis

The core synthesis of this compound involves a multi-step process. A common pathway described in the patent literature involves the reaction of 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole with morpholine (B109124) and formaldehyde (B43269) through a Mannich reaction to yield this compound. Subsequent purification steps are employed to obtain the final active pharmaceutical ingredient.

Experimental Protocol: Synthesis of this compound Hydrochloride

A representative synthetic protocol, as adapted from patent literature, is as follows:

-

Reaction Setup: A mixture of 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole (5 g), morpholine (4.42 g), paraformaldehyde (1.52 g), and ethanol (B145695) (70 ml) is prepared in a suitable reaction vessel.

-

Reaction Conditions: The mixture is stirred for approximately 24 hours at a temperature of 75-80°C.

-

Work-up and Isolation: The reaction mixture is concentrated, and water (50 ml) is added to the residue. The mixture is then treated with concentrated hydrochloric acid followed by aqueous ammonia (B1221849) in the presence of ethyl acetate. The organic layer is separated and concentrated to yield this compound as a residue.

-

Salt Formation: Isopropanol hydrochloride is added to the residue and stirred for 30 minutes at 25-30°C to form this compound hydrochloride.

Note: This is a generalized protocol and specific conditions such as reaction times, temperatures, and purification methods may vary.

Pharmacodynamics: Mechanism of Action

This compound's antipsychotic effects are primarily attributed to its antagonist activity at dopamine (B1211576) D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1] By blocking these receptors, this compound reduces the excessive dopaminergic neurotransmission that is thought to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.

Receptor Binding Profile

This compound exhibits a distinct receptor binding profile. While its primary target is the D2 receptor, it also interacts with other neurotransmitter receptors, which contributes to its overall therapeutic and side-effect profile.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Dopamine D2 | 1.4 |

| Dopamine D5 | Data not consistently available |

| Serotonin 5-HT1A | 6.4 (partial agonist activity) |

| Serotonin 5-HT2A | 0.5 |

| Serotonin 5-HT2B | IC50 = 410 nM |

| Serotonin 5-HT7 | 0.5 |

| Adrenergic α1 | Negligible affinity |

| Adrenergic α2 | Intermediate affinity |

| Muscarinic M1 | No affinity |

| Histamine H1 | Negligible affinity |

Note: Ki values can vary between studies due to different experimental conditions. The data presented is a synthesis of available information.

Signaling Pathway

The primary signaling pathway affected by this compound is the dopamine D2 receptor-mediated pathway. As an antagonist, this compound blocks the binding of dopamine to the D2 receptor, thereby inhibiting the downstream signaling cascade that involves the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Preclinical Pharmacology

Preclinical studies in animal models were instrumental in characterizing the antipsychotic-like effects of this compound. These studies typically involve assessing the drug's ability to counteract the behavioral effects of dopamine agonists like amphetamine or to produce effects predictive of antipsychotic activity, such as the suppression of conditioned avoidance responses.

Key Preclinical Findings

| Animal Model | Key Finding |

| Amphetamine-Induced Stereotypy | This compound effectively reduces stereotyped behaviors induced by amphetamine, a model of dopamine hyperactivity. |

| Conditioned Avoidance Response | This compound suppresses the conditioned avoidance response, a classic predictor of antipsychotic efficacy. |

Experimental Protocol: Amphetamine-Induced Stereotypy in Rats

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used.

-

Acclimation: Animals are acclimated to the testing environment for a specified period before the experiment.

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. After a predetermined pretreatment time, amphetamine (e.g., 5 mg/kg, i.p.) is administered.

-

Behavioral Observation: Immediately after amphetamine administration, animals are placed in observation cages, and their behavior is scored for stereotypy at regular intervals (e.g., every 10 minutes for 1-2 hours) by a trained observer blind to the treatment conditions. A common rating scale includes scores for sniffing, licking, and gnawing.

-

Data Analysis: The stereotypy scores are analyzed to determine the dose-dependent effect of this compound on amphetamine-induced behaviors.

Clinical Development and Efficacy

Clinical trials have established the efficacy of this compound in the management of schizophrenia. These studies have typically compared this compound to placebo and other antipsychotic agents, assessing its impact on the positive and negative symptoms of the disorder.

Clinical Trial Design and Outcome Measures

Early clinical trials were often double-blind, placebo-controlled, or active-comparator studies. Key outcome measures included standardized rating scales to assess the severity of psychotic symptoms, such as the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale.

Summary of Clinical Efficacy

| Outcome Measure | Finding |

| BPRS | This compound demonstrated significant reductions in BPRS scores compared to placebo, indicating improvement in overall psychopathology. |

| CGI | Clinicians rated patients treated with this compound as significantly more improved compared to those on placebo. |

| Comparative Trials | This compound showed comparable efficacy to other typical antipsychotics in managing the symptoms of schizophrenia. |

Adverse Effects

The adverse effect profile of this compound is consistent with its mechanism of action as a D2 receptor antagonist. Common side effects include extrapyramidal symptoms (EPS), such as dystonia, akathisia, and parkinsonism. Tardive dyskinesia, a potentially irreversible movement disorder, is a risk with long-term use. Unlike many other antipsychotics, this compound has been associated with a lower propensity for weight gain.

Conclusion

This compound occupies a significant place in the history of psychopharmacology. Its unique dihydroindolone structure and its clinical profile, characterized by efficacy in treating psychosis with a relatively lower risk of weight gain, underscore the importance of continued exploration of diverse chemical scaffolds in the development of new central nervous system therapies. The in-depth understanding of its discovery, synthesis, and pharmacological profile provides a valuable foundation for future research and development in the field of antipsychotic medications.

References

Molindone's Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molindone is an antipsychotic medication, structurally distinct from phenothiazines and butyrophenones, that has been utilized in the management of schizophrenia.[1] This technical guide provides an in-depth overview of the pharmacological effects of this compound on the central nervous system (CNS). The document details its receptor binding profile, impact on neurotransmitter systems, and the downstream signaling pathways it modulates. Furthermore, it outlines key experimental protocols used to characterize its CNS activity, offering a valuable resource for researchers in neuropsychopharmacology and drug development.

Data Presentation: Quantitative Pharmacological Profile of this compound

The following tables summarize the in vitro receptor binding affinities and the in vivo effects of this compound on dopamine (B1211576) metabolism.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | IC50 (µM) | Reference |

| Dopamine D₂S | 0.0363 | [1] |

| Dopamine D₂L | 0.0505 | [1] |

| Dopamine D₁ | 3.2 - 8.3 | [1] |

| Dopamine D₃ | 3.2 - 8.3 | [1] |

| Dopamine D₅ | 3.2 - 8.3 | [1][2] |

| Serotonin (B10506) 5-HT₂B | 0.0808 | [1] |

| Serotonin 5-HT₂A | 14 | [1] |

Lower IC50 values indicate higher binding affinity.

Table 2: In Vivo Effects of this compound on Striatal Dopamine Metabolism in Rats

| Dose (mg/kg) | Time Post-Administration | Dopamine (DA) Level | Dihydroxyphenylacetic Acid (DOPAC) Level | Homovanillic Acid (HVA) Level | Reference |

| 2.5 | 1-4 hours | Unchanged | Increased | Increased | [3] |

| 10 | 24 hours | Increased | Decreased | Decreased | [3] |

| 40 | 24 hours | Significantly Increased | Significantly Decreased | Significantly Decreased | [3] |

Core Mechanism of Action

This compound's primary mechanism of action within the CNS is the antagonism of dopamine D₂ receptors.[4][5] This blockade of D₂ receptors, particularly in the mesolimbic pathway, is thought to underlie its antipsychotic effects by mitigating the hyperactivity of dopaminergic systems associated with psychosis.[4] Additionally, this compound demonstrates potent antagonism at serotonin 5-HT₂B receptors.[1] Its lower affinity for other dopamine and serotonin receptor subtypes, as well as negligible interaction with adrenergic, muscarinic, and histaminergic receptors, contributes to its specific side-effect profile, notably a lower propensity for weight gain compared to some other antipsychotics.[1][6]

Signaling Pathways

The interaction of this compound with D₂ and 5-HT₂B receptors initiates distinct intracellular signaling cascades.

Dopamine D₂ Receptor Signaling Pathway

Antagonism of the D₂ receptor by this compound primarily affects Gαi/o protein-coupled signaling. This action inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.

Serotonin 5-HT₂B Receptor Signaling Pathway

This compound's antagonism of the 5-HT₂B receptor impacts Gq/11 protein-coupled signaling. This prevents the activation of phospholipase C (PLC), which in turn blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound's CNS effects are provided below.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity of this compound for specific dopamine and serotonin receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) or from specific brain regions of rodents (e.g., striatum for D₂ receptors).

-

Assay Conditions: Competition binding assays are performed in 96-well plates. Each well contains the prepared membranes, a specific radioligand (e.g., [³H]-spiperone for D₂ receptors), and varying concentrations of this compound.

-

Incubation: The plates are incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.[1]

In Vivo Electrophysiology: Single-Unit Recordings

Objective: To assess the effect of this compound on the firing rate of dopaminergic neurons in the ventral tegmental area (VTA) or substantia nigra pars compacta (SNc).

Methodology:

-

Animal Preparation: Anesthetized rats are placed in a stereotaxic frame. A burr hole is drilled in the skull overlying the VTA or SNc.

-

Electrode Placement: A recording microelectrode is lowered into the target brain region. Dopaminergic neurons are identified based on their characteristic electrophysiological properties (e.g., slow, irregular firing rate and long-duration action potentials).

-

Drug Administration: A baseline firing rate is established before the intravenous administration of this compound (e.g., 0.4-0.8 mg/kg).[7]

-

Data Acquisition and Analysis: The firing rate of the neuron is recorded continuously before, during, and after drug administration. Changes in firing rate are quantified and analyzed.[7]

In Vivo Microdialysis for Neurotransmitter Levels

Objective: To measure the effect of this compound on extracellular levels of dopamine, serotonin, and their metabolites in specific brain regions (e.g., striatum).

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized or freely moving rat.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline of neurotransmitter levels.

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally) at various doses (e.g., 2.5, 10, 40 mg/kg).[3]

-

Analysis: The concentrations of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA) in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Interpretation: Changes in neurotransmitter and metabolite levels post-drug administration are expressed as a percentage of the baseline levels.[3]

Behavioral Assays in Rodents

Conditioned Avoidance Response (CAR): This test assesses the antipsychotic potential of a drug.

-

Training: Rats are trained in a shuttle box to avoid a mild foot shock (unconditioned stimulus) by moving to the other side of the box in response to a warning signal (conditioned stimulus, e.g., a light or tone).

-

Testing: Once the avoidance response is learned, rats are treated with this compound or a vehicle.

-

Measurement: The number of successful avoidances and escape responses (moving after the shock has started) are recorded. A selective suppression of the conditioned avoidance response without affecting the escape response is indicative of antipsychotic-like activity.[8]

Catalepsy Test: This test is used to assess the potential for extrapyramidal side effects.

-

Procedure: The front paws of a rat are placed on an elevated horizontal bar.

-

Measurement: The time it takes for the rat to remove its paws from the bar is measured. A prolonged immobility is indicative of catalepsy.[9][10]

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for characterizing the CNS effects of a compound like this compound, from initial in vitro screening to in vivo behavioral assessment.

Conclusion

This compound exerts its primary effects on the central nervous system through potent antagonism of dopamine D₂ and serotonin 5-HT₂B receptors. This activity modulates downstream signaling pathways, leading to alterations in neuronal activity and neurotransmitter metabolism, which are reflected in its behavioral effects in animal models and its clinical efficacy as an antipsychotic. The data and protocols presented in this guide offer a comprehensive technical resource for the continued investigation and understanding of this compound and related compounds in the field of neuropharmacology.

References

- 1. In vitro pharmacological characterization of SPN-810M (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicity assessment of this compound hydrochloride, a dopamine D2/D5 receptor antagonist in juvenile and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential dose- and time-dependent effects of this compound on dopamine neurons of rat brain: mediation by irreversible inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn-links.lww.com [cdn-links.lww.com]

- 6. researchgate.net [researchgate.net]

- 7. Effects of this compound on central dopaminergic neuronal activity and metabolism: similarity to other neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Blockade of conditioned avoidance responding by trazodone, etoperidone, and MCPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Molindone Metabolites and Their Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molindone, a dihydroindolone antipsychotic, is utilized in the management of schizophrenia. Its pharmacological activity is primarily attributed to the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2B receptors. Despite a short plasma half-life, this compound exhibits a prolonged duration of action, suggesting a significant contribution from its metabolites. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism, the biological activities of its metabolites, and detailed experimental protocols for their investigation. While numerous metabolites have been identified, a notable gap exists in the public domain regarding their quantitative pharmacokinetic and pharmacodynamic profiles. This document summarizes the available data, outlines methodologies for further research, and presents key signaling pathways associated with this compound's mechanism of action.

Introduction

This compound is an atypical antipsychotic agent with a unique pharmacological profile. It is extensively metabolized in the liver, with reports of up to 36 recognized metabolites.[1][2][3] The parent compound has a relatively short elimination half-life of approximately 2 hours, yet its clinical effects are observed for 24 to 36 hours.[4][5][6] This discrepancy points towards the potential role of active metabolites in sustaining the therapeutic effect. Understanding the metabolic fate of this compound and the biological activity of its metabolites is crucial for a complete comprehension of its mechanism of action, duration of effect, and potential for drug-drug interactions. This guide aims to consolidate the existing knowledge on this compound metabolites and provide detailed experimental frameworks for their further characterization.

Metabolism of this compound

In vitro studies utilizing human liver microsomes have been instrumental in elucidating the metabolic pathways of this compound. The primary routes of metabolism involve Phase I reactions, specifically hydroxylation, dealkylation, and dehydrogenation.[7]

A key study identified six previously uncharacterized metabolites, designated M1 through M6. The major metabolite, M1, is formed via aliphatic hydroxylation.[7] The liver is the principal site of this extensive metabolism.[1][4][8][9][10] Ultimately, less than 3% of the administered this compound is excreted unchanged in the urine and feces.[1][2][3]

Table 1: Identified Metabolites of this compound and Their Formation Pathways

| Metabolite ID | Metabolic Reaction | Description |

| M1 | Aliphatic Hydroxylation | Major metabolite formed by the addition of a hydroxyl group to an aliphatic side chain.[7] |

| M2 | Dealkylation | Removal of an alkyl group.[7] |

| M3 | Hydroxylation | Addition of a hydroxyl group.[7] |

| M4 | Hydroxylation & Dehydrogenation | Combination of hydroxylation and the removal of hydrogen atoms.[7] |

| M5 | Hydroxylation & Dehydrogenation | Combination of hydroxylation and the removal of hydrogen atoms.[7] |

| M6 | Dehydrogenation | Removal of hydrogen atoms.[7] |

Pharmacokinetics of this compound and its Metabolites

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | [8][9] |

| Elimination Half-life (t1/2) | ~2 hours | [4][5] |

| Duration of Action | 24-36 hours | [4][6] |

| Protein Binding | 76% | [9] |

The significant difference between the short half-life and long duration of action strongly implies the presence of pharmacologically active metabolites that contribute to the overall therapeutic effect.

Biological Activity

Parent Compound: this compound

This compound is a potent antagonist at dopamine D2 and serotonin 5-HT2B receptors. Its affinity for other receptors is considerably lower.

Table 3: Receptor Binding Affinity of this compound

| Receptor | IC50 (nM) | Reference |

| Dopamine D2 | 84-140 | [5] |

| Serotonin 5-HT2B | 410 | [5] |

| Dopamine D1, D3, D5 | 3,200-8,300 | [5] |

| Serotonin 5-HT2A | 14,000 | [5] |

This compound Metabolites

The biological activity of this compound's metabolites is not yet fully elucidated, with some conflicting reports. While some studies suggest that the metabolites are largely inactive in vitro[5], there is also evidence for the contribution of at least one metabolite to the overall pharmacological profile of this compound.

-

Dopamine and Serotonin Receptor Activity: A study investigating two major human metabolites, P1-2 and P3-2, found that they did not possess significant antagonistic activity at dopamine or serotonin receptors in vitro.[11][12] The activity of the more recently identified M1-M6 metabolites at these receptors has not been reported.

-

Monoamine Oxidase (MAO) Inhibition: There is compelling evidence to suggest that a metabolite of this compound is responsible for the in vivo inhibition of monoamine oxidase A (MAO-A).[5][13] This activity is not observed with the parent compound at therapeutic concentrations and may contribute to the antidepressant-like effects seen in preclinical studies.[5][13]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound metabolism and metabolite activity. These protocols are representative and may require optimization for specific laboratory conditions.

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol is designed to identify and characterize the metabolites of this compound produced by hepatic enzymes.

Materials:

-

This compound hydrochloride

-

Pooled human liver microsomes (HLMs)

-

0.1 M Phosphate (B84403) buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (ice-cold)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-